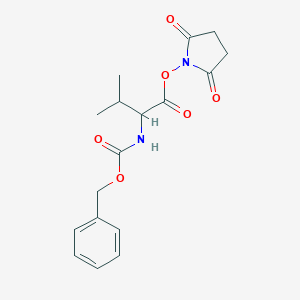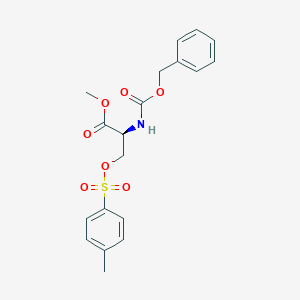
Z-Val-OSu
Übersicht
Beschreibung
Z-Val-OSu, also known as N-Benzyloxycarbonyl-L-valine N-succinimidyl ester, is a derivative of the amino acid valine. It is widely used in peptide synthesis due to its ability to form stable amide bonds. This compound is particularly valuable in the pharmaceutical and food industries for its role in modifying proteins and peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Z-Val-OSu is synthesized from L-Valine through a series of chemical reactions. The process typically involves the protection of the amino group of L-Valine with a benzyloxycarbonyl (Z) group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with strict control over reaction parameters such as temperature, pH, and solvent composition. The final product is typically obtained as a white to off-white powder, which is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Val-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Benzyloxycarbonyl-L-valine and N-hydroxysuccinimide.
Coupling Reactions: It is commonly used in peptide coupling reactions to link amino acids together.
Common Reagents and Conditions:
Nucleophiles: Amines are the most common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.
Catalysts: Catalysts such as N,N’-diisopropylcarbodiimide (DIC) are often employed to enhance reaction efficiency.
Major Products: The major products formed from reactions involving this compound are typically peptides or modified amino acids, depending on the specific nucleophile used .
Wissenschaftliche Forschungsanwendungen
Z-Val-OSu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a key reagent in solid-phase peptide synthesis.
Biology: this compound is employed in the modification of proteins for various biological studies, including enzyme activity assays and protein-protein interaction studies.
Medicine: In drug development, this compound is used to create peptide-based therapeutics and diagnostic agents.
Wirkmechanismus
The mechanism of action of Z-Val-OSu involves the activation of the carboxyl group of valine, making it more reactive towards nucleophiles. The succinimidyl ester group facilitates the formation of stable amide bonds with amines, which is crucial in peptide synthesis. The molecular targets and pathways involved include the formation of peptide bonds and the modification of protein structures .
Vergleich Mit ähnlichen Verbindungen
Z-Val-OSu is unique in its ability to form stable amide bonds efficiently, making it a preferred reagent in peptide synthesis. Similar compounds include:
BOC-Val-OSu: Another valine derivative used in peptide synthesis, but with a tert-butyloxycarbonyl protecting group.
Z-Ala-OSu: An alanine derivative with similar applications in peptide synthesis.
Z-Lys-OSu: A lysine derivative used for the synthesis of lysine-containing peptides.
Compared to these compounds, this compound offers a balance of stability and reactivity, making it highly effective for a wide range of applications in peptide and protein chemistry .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOBGXYLNLLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3496-11-5 | |
| Record name | N-Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003496115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC322480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)






